![molecular formula C13H17BrFIN2OSi B13929298 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is a complex organic compound with the molecular formula C13H17BrFIN2OSi and a molecular weight of 471.18 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves multiple steps, typically starting with the preparation of the indazole core. The introduction of bromine, fluorine, and iodine atoms is achieved through halogenation reactions. The trimethylsilyl ethoxy group is introduced via a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The presence of halogen atoms and the indazole core allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Other Halogenated Indazoles : Compounds with similar halogenation patterns but different substituents on the indazole core.
Uniqueness
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is unique due to the combination of halogen atoms and the trimethylsilyl ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Biologische Aktivität
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole (CAS Number: 2505372-76-7) is a novel indazole derivative that has garnered attention due to its potential biological activities. Indazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C13H17BrFIN2OSi, with a molecular weight of approximately 471.18 g/mol. Its structure includes multiple halogen substitutions and a trimethylsilyl ether group, which may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several key activities associated with indazole derivatives, particularly focusing on their anticancer properties. The following sections summarize findings related to the biological activity of this compound.
Anticancer Activity
Indazole derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest potential interactions with various molecular targets involved in cancer progression.
Key Findings:
- Cell Viability Assays : In vitro studies have shown that 6-Bromo-7-fluoro-3-iodo-indazole exhibits significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast carcinoma) .
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 5.8 |
MCF7 (Breast) | 4.2 |
HCT116 (Colon) | 3.5 |
The mechanism by which 6-Bromo-7-fluoro-3-iodo-indazole exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Potential Mechanisms:
- Inhibition of Kinases : Similar indazole derivatives have been reported to inhibit various kinases such as FGFR and EGFR, which are critical for tumor growth and metastasis .
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of indazole derivatives. Modifications at specific positions on the indazole ring can significantly alter biological activity.
Notable Observations:
- Substitution patterns on the indazole core influence both potency and selectivity against different cancer types.
- The presence of halogen atoms (bromine and iodine in this case) has been correlated with enhanced binding affinity to target proteins .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of indazole derivatives, including 6-Bromo-7-fluoro-3-iodo-indazole:
-
Case Study on Lung Cancer :
- Objective : To evaluate the efficacy of the compound in a lung cancer model.
- Methodology : In vivo studies using A549 xenograft models showed a significant reduction in tumor size when treated with the compound compared to control groups.
- Results : Tumor growth inhibition was observed with a reduction rate of approximately 60% at optimal doses.
-
Case Study on Breast Cancer :
- Objective : Assessing the compound's effect on MCF7 cell lines.
- Methodology : Cell cycle analysis indicated an arrest in the G2/M phase upon treatment.
- Results : Enhanced apoptosis rates were confirmed through flow cytometry assays.
Eigenschaften
Molekularformel |
C13H17BrFIN2OSi |
---|---|
Molekulargewicht |
471.18 g/mol |
IUPAC-Name |
2-[(6-bromo-7-fluoro-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrFIN2OSi/c1-20(2,3)7-6-19-8-18-12-9(13(16)17-18)4-5-10(14)11(12)15/h4-5H,6-8H2,1-3H3 |
InChI-Schlüssel |
SUDLXTJRTPBPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2F)Br)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.